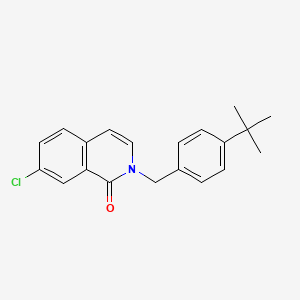

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone

CAS No.: 853319-72-9

Cat. No.: VC16055881

Molecular Formula: C20H20ClNO

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853319-72-9 |

|---|---|

| Molecular Formula | C20H20ClNO |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one |

| Standard InChI | InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3 |

| Standard InChI Key | RZWSUERLDBOHOR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one, precisely describes its structural features. The isoquinolinone scaffold consists of a bicyclic system merging a benzene ring with a pyridone moiety. At position 7, a chlorine atom substitutes the aromatic ring, while a 4-tert-butylbenzyl group attaches to the nitrogen at position 2 via a methylene linker. This configuration is corroborated by its SMILES notation (CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl) and InChIKey (RZWSUERLDBOHOR-UHFFFAOYSA-N) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₀ClNO | |

| Molecular Weight | 325.8 g/mol | |

| CAS Registry | 853319-72-9 | |

| Topological Polar SA | 38.8 Ų (estimated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Structural Modification

Structural Analogues and SAR

Modifications to the benzyl substituent significantly impact biological activity in related compounds. For instance:

-

Chloro positioning: 2,4-Dichlorobenzyl analogs exhibit enhanced kinase selectivity compared to monosubstituted derivatives .

-

Steric effects: tert-Butyl groups improve metabolic stability by shielding labile positions from oxidative enzymes .

-

Linker optimization: Replacing methylene with carboxamide spacers alters target engagement profiles .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| Storage | -20°C, desiccated, under argon |

| Disposal | Incineration per local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume